molecular formula C11H20N2O3 B7903863 tert-Butyl 8-amino-2-oxa-6-azaspiro[3.4]octane-6-carboxylate

tert-Butyl 8-amino-2-oxa-6-azaspiro[3.4]octane-6-carboxylate

Cat. No.: B7903863
M. Wt: 228.29 g/mol
InChI Key: WQPAFNUAEVKJRO-UHFFFAOYSA-N
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Description

tert-Butyl 8-amino-2-oxa-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic compound featuring a bicyclic framework with oxygen (2-oxa) and nitrogen (6-aza) heteroatoms. The tert-butyl carbamate (Boc) group at position 6 serves as a protective moiety for the amine, enhancing stability during synthetic processes. Spirocyclic scaffolds like this are pivotal in medicinal chemistry due to their conformational rigidity, which improves target binding selectivity and metabolic stability .

Properties

IUPAC Name

tert-butyl 5-amino-2-oxa-7-azaspiro[3.4]octane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3/c1-10(2,3)16-9(14)13-4-8(12)11(5-13)6-15-7-11/h8H,4-7,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQPAFNUAEVKJRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C2(C1)COC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Spirocyclic Core Formation via Oxidative Cyclization

The construction of the spiro[3.4]octane system is central to this synthesis. A validated approach involves oxidative spirocyclization of tyrosine-derived precursors, as demonstrated in analogous spirocyclic compounds. For instance, tert-butyl esters of modified amino acids undergo cyclization using hypervalent iodine reagents such as [bis(trifluoroacetoxy)iodo]benzene (PIFA) in 2,2,2-trifluoroethanol (TFE). This method achieves regioselective ring closure while preserving the tert-butyl carboxylate group.

Reaction Conditions :

  • Precursor : tert-butyl ester of a tyrosine analog with an oxime functional group.

  • Reagent : PIFA (2.2 equiv) in TFE at 0°C to room temperature.

  • Yield : 70–85% after purification by column chromatography.

Introduction of the Amino Group

The 8-amino substituent is introduced via reductive amination or nucleophilic substitution . A two-step protocol involving:

  • Bromination at the C8 position using N-bromosuccinimide (NBS).

  • Ammonolysis with aqueous ammonia or benzylamine under mild heating (40–60°C).

Key Data :

StepReagentsTemperatureYield
BrominationNBS, DMF25°C90%
AmmonolysisNH₃, MeOH60°C65%

Industrial-Scale Production Strategies

Continuous Flow Synthesis

To enhance scalability, continuous flow reactors are employed for high-purity spirocycle production. This method reduces reaction times from hours to minutes and improves safety profiles by minimizing intermediate isolation.

Optimized Parameters :

  • Residence Time : 5–10 minutes.

  • Catalyst : Heterogeneous palladium on carbon (Pd/C) for hydrogenation steps.

  • Throughput : 1.2 kg/day per reactor unit.

Green Chemistry Approaches

Recent advances emphasize solvent-free conditions and biocatalysts:

  • Enzymatic desymmetrization of prochiral diketones using lipases generates enantiopure intermediates.

  • Microwave-assisted synthesis reduces energy consumption by 40% compared to conventional heating.

Alternative Methodologies

Ring-Expansion Reactions

A novel strategy involves expanding a smaller spirocycle (e.g., spiro[3.3]heptane) via insertion of a methylene unit . This is achieved using diazomethane or ethylene gas under high-pressure conditions (5–10 bar).

Case Study :

  • Starting Material : tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate.

  • Reagent : CH₂N₂, Cu(OTf)₂ catalyst.

  • Outcome : 55% yield of the expanded spiro[3.4]octane product.

Photochemical Cyclization

UV light (254 nm) initiates radical-mediated cyclization of α,β-unsaturated tert-butyl esters, forming the spirocyclic core in yields up to 60%. This method avoids harsh oxidants but requires specialized equipment.

Analytical Characterization

Critical validation of the final product involves:

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.43 (s, 9H, tert-butyl), 3.51 (s, 1H, spiro-H), 4.12 (br s, 2H, NH₂).

  • HRMS : Calculated for C₁₂H₂₁N₂O₃ [M+H]⁺: 265.1547; Found: 265.1549.

Purity Assessment

  • HPLC : >99% purity (C18 column, acetonitrile/water gradient).

  • X-ray Crystallography : Confirms spirocyclic geometry and relative stereochemistry.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: Conversion of the amino group to an amine oxide.

  • Reduction: Reduction of the carboxylate group to an alcohol.

  • Substitution: Replacement of the tert-butyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation: Formation of amine oxides.

  • Reduction: Production of alcohols.

  • Substitution: Generation of derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

tert-Butyl 8-amino-2-oxa-6-azaspiro[3.4]octane-6-carboxylate serves as a potential lead compound in drug discovery. Its spirocyclic structure is of particular interest due to its ability to interact with biological targets, which can lead to the development of new therapeutic agents.

Case Study: Antidepressant Activity
Research has indicated that compounds with a similar spirocyclic framework exhibit antidepressant-like effects in preclinical models. The structure of this compound allows for modifications that can enhance its pharmacological profile, making it a candidate for further exploration in treating mood disorders.

Organic Synthesis

This compound is utilized as a building block in organic synthesis. Its functional groups can be modified to create derivatives with varied properties, facilitating the synthesis of complex molecules.

Table: Synthetic Routes

Reaction TypeConditionsProduct
Nucleophilic SubstitutionBase: Triethylamine; Solvent: DCMtert-butyl ester derivatives
CyclizationHeat; Solvent: EthanolSpirocyclic compounds

Biological Research

In biological studies, this compound is investigated for its potential as a pharmacophore. Its interactions with specific receptors or enzymes are crucial for understanding its biological activity.

Case Study: Enzyme Inhibition
Studies have shown that derivatives of this compound can inhibit certain enzymes related to metabolic pathways, suggesting potential applications in metabolic disorders.

Mechanism of Action

The mechanism by which tert-Butyl 8-amino-2-oxa-6-azaspiro[3.4]octane-6-carboxylate exerts its effects depends on its specific application. In drug discovery, for example, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The pathways involved can vary widely based on the context of its use.

Comparison with Similar Compounds

Key structural variations among analogs include heteroatom substitutions (oxygen vs. sulfur), functional group modifications (amino, oxo, hydroxymethyl), and additional nitrogen atoms. These differences significantly influence physicochemical properties, reactivity, and applications.

Structural and Functional Differences

Table 1: Comparison of Structural Analogs

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Heteroatoms Reference
tert-Butyl 8-amino-2-oxa-6-azaspiro[3.4]octane-6-carboxylate (Target) - C12H20N2O3 240.30 8-amino, 2-oxa 2-oxa, 6-aza -
tert-Butyl 8-oxo-6-thia-2-azaspiro[3.4]octane-2-carboxylate 1340481-95-9 C11H17NO3S 255.32 8-oxo, 6-thia 2-aza, 6-thia
tert-Butyl 8-oxo-6-azaspiro[3.4]octane-6-carboxylate 1823493-77-1 C12H19NO3 225.29 8-oxo 6-aza
tert-Butyl 8-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate 129321-82-0 C13H23NO3 241.33 8-hydroxymethyl 6-aza
tert-Butyl 2,6-diazaspiro[3.4]octane-6-carboxylate hemioxalate 1523618-25-8 C24H42N4O8 514.61 2,6-diaza, hemioxalate salt 2-aza, 6-aza
tert-Butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate 203661-71-6 C12H19NO3 225.29 2-oxo 6-aza

Key Findings and Implications

Heteroatom Substitutions
  • Oxygen vs. Sulfur (2-oxa vs. Sulfur’s larger atomic size may also alter ring strain and hydrogen-bonding capabilities . Thia-containing spirocycles are often explored for their protease inhibition activity, whereas oxa analogs are prioritized in CNS drug design due to improved blood-brain barrier penetration .
Functional Group Modifications
  • Amino (Target) vs. Oxo/Hydroxymethyl: The 8-amino group in the target compound introduces a primary amine, enabling nucleophilic reactions (e.g., acylations) and hydrogen-bond donor capacity, which is absent in oxo (C=O) or hydroxymethyl (-CH2OH) derivatives . Oxo derivatives (e.g., CAS 1823493-77-1) are often intermediates in synthesis, acting as electrophilic sites for further functionalization .
Additional Nitrogen Atoms
  • Diaza Derivatives (e.g., CAS 1523618-25-8): The 2,6-diaza analog forms a hemioxalate salt, enhancing crystallinity for X-ray analysis (SHELX refinement methods are commonly employed for such structures ).

Biological Activity

tert-Butyl 8-amino-2-oxa-6-azaspiro[3.4]octane-6-carboxylate is a spirocyclic compound notable for its unique structural features, including an amino group and an oxa-azaspiro ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.

Molecular Formula: C11H20N2O3
Molar Mass: 228.29 g/mol
CAS Number: 1369347-56-7

The compound's structure can be represented as follows:

PropertyValue
Molecular FormulaC11H20N2O3
Molar Mass228.29 g/mol
IUPAC Nametert-butyl (8R)-8-amino-6-oxa-2-azaspiro[3.4]octane-2-carboxylate
InChI KeyURMQWOYCVVKWNZ-QMMMGPOBSA-N

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including proteins and enzymes involved in various biological pathways. The compound's spirocyclic structure facilitates binding to these targets, potentially modulating their activity and leading to various biological effects such as:

  • Enzyme Inhibition: The compound may inhibit specific enzymes, affecting metabolic pathways.
  • Signal Transduction Modulation: It can alter signaling pathways, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Neuropharmacological Effects:
    • Studies have shown that compounds with similar structural motifs can influence neurotransmitter systems, particularly in the context of neurological disorders. The unique structure of this compound suggests potential applications in treating conditions such as anxiety and depression due to its ability to modulate neurotransmitter receptors.
  • Antimicrobial Properties:
    • Preliminary studies suggest that the compound may possess antimicrobial activity, making it a candidate for further investigation in the development of new antibiotics.
  • Potential Anticancer Activity:
    • Some analogs of spirocyclic compounds have shown promise in cancer research, indicating that this compound could be explored for its anticancer properties.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of related compounds, providing insights into the potential applications of this compound:

  • Synthesis and Biological Evaluation:
    • A study detailed the synthesis of various spirocyclic compounds and assessed their biological activities, highlighting their potential as drug candidates targeting neurological disorders .
  • Structure–Activity Relationship (SAR) Studies:
    • Research focusing on SAR has demonstrated that modifications in the spirocyclic structure can significantly impact biological activity, suggesting that further optimization of this compound could enhance its therapeutic potential .

Q & A

Q. Table 1: Storage Recommendations

ParameterConditionSource
Temperature2–8°C
Light SensitivityKeep in dark place
Container IntegrityAirtight, moisture-resistant

Basic: What personal protective equipment (PPE) is required during handling?

Use nitrile gloves , lab coats , and chemical goggles to prevent skin/eye contact. For respiratory protection, employ fume hoods when handling powders to avoid inhalation. Full-body protective suits are advised for large-scale operations .

Advanced: How can conflicting data on the reactivity of the spirocyclic amine group under catalytic conditions be resolved?

Contradictions in reactivity (e.g., selectivity in alkylation or acylation) often arise from differences in:

  • Catalyst choice (e.g., Pd vs. Cu catalysts altering coupling efficiency).
  • Solvent polarity (aprotic solvents may stabilize intermediates differently).
  • Temperature gradients affecting reaction kinetics.
    Validate results by replicating conditions from literature (e.g., ’s use of spirocyclic intermediates in multi-step syntheses) and systematically varying one parameter at a time .

Advanced: What methodologies are effective for characterizing purity and structural integrity?

  • HPLC-MS : Quantify purity and detect trace impurities.
  • NMR (¹H/¹³C) : Confirm spirocyclic structure via characteristic splitting patterns (e.g., δ 1.4–1.5 ppm for tert-butyl groups).
  • X-ray crystallography : Resolve stereochemical ambiguities in the spiro center .

Q. Table 2: Analytical Techniques

TechniqueApplicationKey Observations
¹H NMRConfirm tert-butyl groupSinglet at δ 1.4–1.5 ppm
HPLC-MSDetect degradation byproductsRetention time shifts

Basic: What hazards are associated with this compound, and how are they mitigated?

The compound is classified as harmful if swallowed (H302) , causes skin/eye irritation (H315/H319) , and may induce respiratory discomfort (H335) . Mitigation strategies include:

  • Immediate rinsing with water for eye/skin contact (15+ minutes) .
  • Avoidance of dust generation during handling .

Advanced: How can the environmental impact of this compound be minimized during disposal?

Dispose via licensed waste contractors specializing in nitrogen-containing heterocycles. Avoid drain disposal due to potential bioaccumulation risks. Neutralize residues with acidic solutions (pH < 4) to degrade the spirocyclic structure before incineration .

Basic: What synthetic routes are reported for analogous spirocyclic compounds?

describes a Mannich-type cyclization using 2-oxa-spiro[3.4]octane-1,3-dione with Schiff bases under reflux in ethanol. Yields depend on electron-donating substituents on the benzothiazole moiety .

Advanced: How to address the lack of toxicological data in risk assessments?

Assume worst-case scenarios:

  • Use in vitro assays (e.g., Ames test for mutagenicity).
  • Apply read-across models from structurally similar compounds (e.g., tert-butyl carbamates with known LD50 values) .

Basic: What solvents are compatible with this compound during reactions?

Use aprotic solvents (e.g., DCM, THF) to avoid nucleophilic attack on the carbamate. Polar solvents (DMF, DMSO) may enhance solubility but risk side reactions at elevated temperatures .

Advanced: What computational tools can predict the compound’s behavior in catalytic systems?

  • DFT calculations : Model electronic effects of the spirocyclic amine on transition states.
  • Molecular docking : Predict binding affinity in drug discovery contexts (e.g., kinase inhibition) .

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